molecular formula C15H18N4O2 B12268862 4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

Cat. No.: B12268862
M. Wt: 286.33 g/mol
InChI Key: IYVIKTPJMQIETB-UHFFFAOYSA-N
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Description

4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with a methoxy group and a pyrrolidinyl group linked to a methylpyridinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine and pyrrolidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce fully or partially hydrogenated derivatives.

Scientific Research Applications

4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-6-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, pyrrolidinyl, and methylpyridinyl groups allows for versatile interactions with various targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

4-methoxy-6-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C15H18N4O2/c1-11-8-16-5-3-13(11)21-12-4-6-19(9-12)14-7-15(20-2)18-10-17-14/h3,5,7-8,10,12H,4,6,9H2,1-2H3

InChI Key

IYVIKTPJMQIETB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=CC(=NC=N3)OC

Origin of Product

United States

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